molecular formula C14H17N5O2 B6767384 N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-4-methyl-1,3-oxazole-5-carboxamide

N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-4-methyl-1,3-oxazole-5-carboxamide

Cat. No.: B6767384
M. Wt: 287.32 g/mol
InChI Key: ACNDWPOXUVNPOK-UHFFFAOYSA-N
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Description

N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-4-methyl-1,3-oxazole-5-carboxamide is a complex organic compound that features a unique combination of triazole and oxazole rings

Properties

IUPAC Name

N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-4-methyl-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-8-12(21-7-16-8)14(20)15-6-11-17-18-13(9-2-3-9)19(11)10-4-5-10/h7,9-10H,2-6H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNDWPOXUVNPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)C(=O)NCC2=NN=C(N2C3CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-4-methyl-1,3-oxazole-5-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-4-methyl-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and oxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-4-methyl-1,3-oxazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-4-methyl-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-4-methyl-1,3-oxazole-5-carboxamide is unique due to its combination of triazole and oxazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.

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